molecular formula C21H13Br4NaO5S B10822974 Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate

Sodium 2-[(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(3,5-dibromo-4-hydroxy-2-methylphenyl)methyl]benzenesulfonate

Cat. No.: B10822974
M. Wt: 720.0 g/mol
InChI Key: PZBRPDUUWGYUTE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • BCG is synthesized by bromination of cresol purple (also known as m-cresolsulfonphthalein).
    • It can exist in two forms: the free acid form (light brown solid) or the sodium salt form (dark green solid).
  • Chemical Reactions Analysis

    • BCG undergoes ionization in aqueous solution, forming the monoanionic form (yellow) and further deprotonating at higher pH to yield the dianionic form (blue).
    • Common reactions include acid-base equilibria , where tap water’s basicity imparts the characteristic blue-green color to BCG.
    • In chemistry, BCG is used in thin-layer chromatography staining solutions to visualize acidic compounds.
  • Scientific Research Applications

    • BCG finds applications in various fields:
      • Chemistry : As a pH indicator and in analytical techniques.
      • Biology : For DNA agarose gel electrophoresis as a tracking dye.
      • Medicine : Diagnostic assessment of serum albumin levels.
      • Industry : Used in various industrial processes.
  • Mechanism of Action

    • BCG’s mechanism of action involves its pH-dependent color change due to ionization.
    • It interacts with molecular targets related to acid-base equilibria and resonance stabilization .
  • Comparison with Similar Compounds

    • BCG’s uniqueness lies in its specific pH range for color change.
    • Similar compounds include other sulfonephthaleins like bromothymol blue and phenol red .

    Properties

    IUPAC Name

    sodium;2-[(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PZBRPDUUWGYUTE-UHFFFAOYSA-M
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+]
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H13Br4NaO5S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    720.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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